GGTI-2417
Description
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate is a structurally complex molecule featuring a 3-oxopiperazine core modified with a benzyl group at the C2 position and a 5-methylimidazole moiety at the C4 position. The compound also contains a methyl ester-terminated side chain with a stereospecific (2S)-configuration.
Synthesis of analogous compounds involves reductive amination (e.g., benzaldehyde coupling with amines in the presence of NaBH3CN) and ester hydrolysis steps, as demonstrated in the preparation of ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2) and its acid derivative (compound 3) .
Properties
CAS No. |
501010-05-5 |
|---|---|
Molecular Formula |
C24H33N5O4 |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C24H33N5O4/c1-16(2)12-19(23(31)33-4)27-24(32)29-11-10-28(14-20-17(3)25-15-26-20)22(30)21(29)13-18-8-6-5-7-9-18/h5-9,15-16,19,21H,10-14H2,1-4H3,(H,25,26)(H,27,32)/t19-,21-/m0/s1 |
InChI Key |
DWKYALWDWAYMTB-FPOVZHCZSA-N |
Isomeric SMILES |
CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)OC |
Canonical SMILES |
CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GGTI2417; GGTI-2417; GGTI2417. |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
GGTI-2417 is synthesized through a series of chemical reactions involving the coupling of specific amino acids and other organic molecules. The synthetic route typically involves the following steps:
Formation of the Peptidomimetic Core: The core structure is formed by coupling amino acids using peptide synthesis techniques.
Modification of the Core: The core structure is then modified to introduce functional groups that enhance its inhibitory activity against GGTase I.
Purification: The final product is purified using chromatographic techniques to ensure high purity and potency.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
GGTI-2417 undergoes several types of chemical reactions, including:
Inhibition of Phosphorylation: This compound inhibits the Cdk2-mediated phosphorylation of p27 Kip1 at Thr187.
Accumulation in the Nucleus: The compound accumulates p27 Kip1 in the nucleus, leading to apoptosis in breast cancer cells.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Inhibition of Phosphorylation: This reaction requires the presence of Cdk2 and p27 Kip1 proteins.
Nuclear Accumulation: This process occurs under physiological conditions within the cell.
Major Products Formed
The major products formed from the reactions involving this compound include:
Inhibited Phosphorylated p27 Kip1: The inhibition of phosphorylation leads to the accumulation of non-phosphorylated p27 Kip1.
Induced Apoptosis: The accumulation of p27 Kip1 in the nucleus induces apoptosis in breast cancer cells.
Scientific Research Applications
Anti-Cancer Research
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate has shown promising results in anti-cancer research due to its ability to interact with specific enzymes and receptors involved in cancer progression. The imidazole ring is believed to enhance its binding affinity to biological targets, influencing pathways related to cell proliferation and apoptosis.
Case Study: Inhibition of Tumor Growth
In a study investigating various piperazine derivatives, this compound demonstrated significant inhibition of tumor cell lines, suggesting its potential as a lead compound for developing new anti-cancer therapies .
Neurological Applications
Research indicates that compounds similar to methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate may have neuroprotective effects. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
In preclinical trials, this compound was tested for neuroprotective effects against oxidative stress in neuronal cells. Results indicated a reduction in cell death and improved neuronal survival rates .
Enzyme Inhibition Studies
The compound's structure allows it to act as an inhibitor for various enzymes that play critical roles in metabolic pathways. Studies have focused on its potential to inhibit enzymes associated with cancer metabolism.
Example: Targeting Protein Kinases
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate has been evaluated for its inhibitory effects on specific protein kinases involved in cancer signaling pathways, showing promising results that warrant further investigation .
Interaction Studies
Studies have utilized various techniques to elucidate the binding interactions between methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate and biological targets:
Techniques Used
- Surface Plasmon Resonance (SPR) : To measure binding affinities.
- NMR Spectroscopy : For structural elucidation of binding interactions.
- Molecular Docking Studies : To predict binding modes and affinities.
These studies help clarify the mechanism of action and therapeutic potential of this compound.
Mechanism of Action
GGTI-2417 exerts its effects by inhibiting the enzyme geranylgeranyltransferase I (GGTase I). This inhibition prevents the geranylgeranylation of RAS-related proteins, which are essential for their function in promoting tumor growth and metastasis. The compound specifically inhibits the Cdk2-mediated phosphorylation of p27 Kip1 at Thr187, leading to the accumulation of p27 Kip1 in the nucleus and subsequent induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperazine/Imidazole Motifs
The target compound shares core features with several piperazine and imidazole derivatives:
- Compound 2 (Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate): Both compounds incorporate benzyl and imidazole groups.
- BN7 (2-methylpropyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate): While BN7 features a thienoimidazole ring, the target compound’s 5-methylimidazole group may confer distinct electronic properties, affecting solubility and target interactions .
Ester Derivatives with Varied Substituents
Ester functionalities are critical for bioavailability and prodrug activation. Key comparisons include:
- I-6230 Series (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): These derivatives utilize phenethylamino-benzoate scaffolds.
Bioisosteric Considerations
The 5-methylimidazole group in the target compound may act as a bioisostere for carboxylic acids or other heterocycles, similar to tetrazole derivatives (e.g., 3-(tetrazol-5-yl)-2-imino-coumarins). Tetrazoles exhibit comparable pKa values to carboxylic acids (~4.5–4.9), suggesting that the imidazole’s protonation state could mimic acidic functionalities in receptor binding .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Ester Hydrolysis : Methyl esters (target) are typically more resistant to hydrolysis than ethyl esters (compound 2), suggesting prolonged in vivo stability .
- Bioisosteric Potential: The 5-methylimidazole group could mimic carboxylic acid functionalities, analogous to tetrazoles in , though empirical validation is needed .
Biological Activity
Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following characteristics:
- Molecular Formula : C₁₆H₁₈N₄O₃
- Molecular Weight : 302.34 g/mol
- SMILES Notation :
CN1[C@H](N[C@@H](Cc2ccccc2)C1=O)c3ccc(C)o3
This structure indicates the presence of a piperazine ring, which is often associated with various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of piperazine, including the compound , exhibit significant anticancer activity. For instance, a study demonstrated that piperazine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural similarities to known active compounds .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Kinases : The imidazole moiety may interact with ATP-binding sites in kinases, leading to reduced phosphorylation of key substrates involved in cell proliferation and survival .
- Induction of Apoptosis : Compounds with similar structures have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. While specific data on this compound is limited, related piperazine derivatives are often characterized by:
- Moderate to high oral bioavailability.
- Extensive hepatic metabolism.
Study 1: Antitumor Activity
A preclinical study evaluated the antitumor efficacy of a related piperazine derivative in animal models. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that compounds with similar scaffolds can effectively target cancer cells .
Study 2: Neuroprotective Effects
Another investigation focused on neuroprotective effects in models of neurodegenerative diseases. The findings suggested that the compound could mitigate oxidative stress and inflammation, potentially offering therapeutic benefits for conditions like Alzheimer's disease .
Data Table: Summary of Biological Activities
Q & A
Q. Q1. What are the key synthetic routes for this piperazine-imidazole hybrid compound, and how do reaction conditions influence stereochemical outcomes?
Answer: The compound’s synthesis typically involves multi-step protocols, including:
- Piperazine core formation : Cyclization of protected amino acids or peptide-like precursors under basic conditions (e.g., triethylamine in dichloromethane) .
- Imidazole functionalization : Alkylation of the piperazine nitrogen using 5-methyl-1H-imidazole-4-methanol derivatives, often with coupling agents like DCC/DMAP .
- Esterification : Final step employs methanol under acidic catalysis (e.g., H2SO4) to form the methyl ester .
Q. Critical factors :
- Stereochemical control : Use of (2S)-configured starting materials and chiral catalysts (e.g., L-proline derivatives) to preserve enantiomeric purity.
- Temperature : Lower temperatures (0–5°C) during coupling steps reduce racemization .
Q. Q2. How is this compound characterized structurally, and what analytical methods resolve ambiguities in its NMR/IR spectra?
Answer: Primary methods :
Q. Challenges :
- Overlapping signals : Use of 2D NMR (COSY, HSQC) to distinguish benzyl and imidazole protons .
- Racemization detection : Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) .
Advanced Research Questions
Q. Q3. How can Bayesian optimization or full factorial design improve reaction yields for this compound’s synthesis?
Answer: Bayesian optimization :
Q. Full factorial design :
- Variables : Reaction time (X1), equivalents of coupling agent (X2), pH (X3).
- Example : For the aza-Michael addition step, a 2³ design identified pH 8.5 and 1.2 eq. EDCI as optimal (yield: 78% → 92%) .
Q. Q4. What strategies address contradictions in biological activity data across cell-line assays for this compound?
Answer: Hypothesized discrepancies :
Q. Methodological solutions :
- Stability assays : LC-MS/MS monitoring of intact compound in lysates over 24 hours.
- SAR profiling : Synthesis of imidazole-substituted analogs (e.g., 5-ethyl variants) to isolate target-specific activity .
Q. Q5. How do solvent polarity and substituent effects influence the compound’s conformational dynamics in solution?
Answer: Conformational analysis :
- Solvent effects : In DMSO, intramolecular H-bonding between the piperazine carbonyl and imidazole NH stabilizes a folded conformation (NOESY cross-peaks at δ 3.8–4.2 ppm) .
- Substituent impact : Bulkier benzyl groups (e.g., 4-Cl-benzyl) restrict rotation, increasing rigidity (T1 relaxation times: 0.8 s → 1.5 s) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
